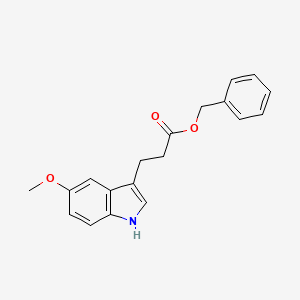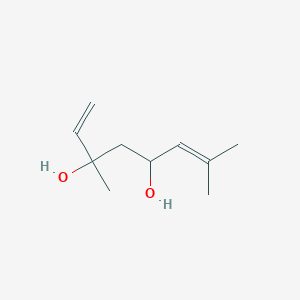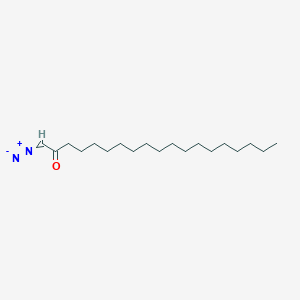
1-Diazoniononadec-1-en-2-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Diazoniononadec-1-en-2-olate is a unique organic compound characterized by its enolate structure Enolates are formed by the deprotonation of the alpha-carbon adjacent to a carbonyl group, resulting in a resonance-stabilized anion
準備方法
Synthetic Routes and Reaction Conditions: 1-Diazoniononadec-1-en-2-olate can be synthesized through the deprotonation of a suitable precursor, such as a nonadec-1-en-2-one, using a strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (THF) . The reaction typically occurs at low temperatures to ensure the stability of the enolate ion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale deprotonation reactions using automated systems to control temperature and reagent addition. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: 1-Diazoniononadec-1-en-2-olate undergoes various chemical reactions, including:
Oxidation: The enolate can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the enolate back to its precursor ketone or aldehyde.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like LDA or NaH.
Major Products: The major products formed from these reactions include substituted enolates, alcohols, and carbonyl compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
1-Diazoniononadec-1-en-2-olate has several applications in scientific research:
Biology: Enolates like this compound are studied for their potential role in enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore the potential therapeutic applications of enolate derivatives in drug development.
Industry: Enolates are used in the synthesis of fine chemicals, agrochemicals, and pharmaceuticals.
作用機序
The mechanism of action of 1-Diazoniononadec-1-en-2-olate involves its role as a nucleophile. The enolate ion attacks electrophilic centers in various substrates, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The resonance stabilization of the enolate ion allows it to participate in a wide range of reactions, making it a versatile intermediate in organic synthesis .
類似化合物との比較
1-Diazoniononadec-1-en-2-olate: shares similarities with other enolates, such as acetylacetone enolate and ethyl acetoacetate enolate.
Uniqueness: The uniqueness of this compound lies in its long carbon chain, which imparts distinct physical and chemical properties compared to shorter-chain enolates.
Comparison:
Stability: Longer-chain enolates like this compound may exhibit different stability and reactivity profiles compared to shorter-chain enolates.
Reactivity: The reactivity of enolates is influenced by the nature of the substituents on the alpha-carbon and the overall structure of the molecule.
特性
CAS番号 |
79196-27-3 |
|---|---|
分子式 |
C19H36N2O |
分子量 |
308.5 g/mol |
IUPAC名 |
1-diazononadecan-2-one |
InChI |
InChI=1S/C19H36N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)18-21-20/h18H,2-17H2,1H3 |
InChIキー |
FVMOKVIPBTVATC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)C=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methoxybicyclo[3.1.1]heptane](/img/structure/B14436319.png)
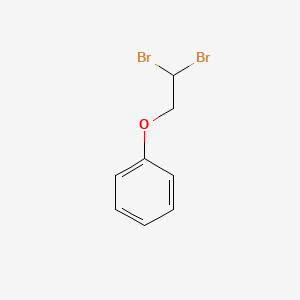
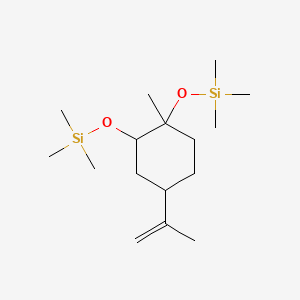
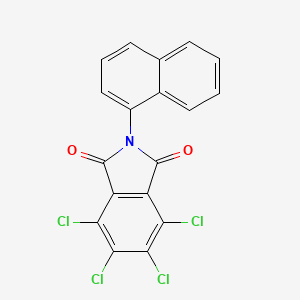
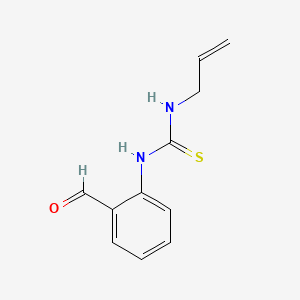
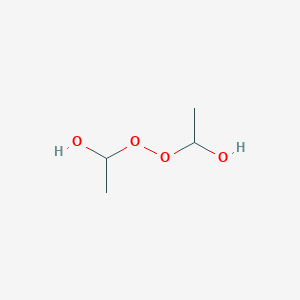
![4-Bromo-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline](/img/structure/B14436350.png)
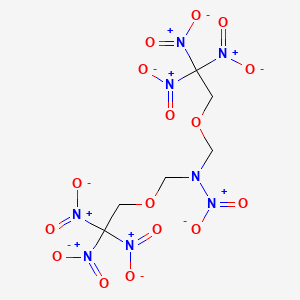
![6,9,9-Trimethylspiro[4.5]deca-3,6-dien-2-one](/img/structure/B14436357.png)
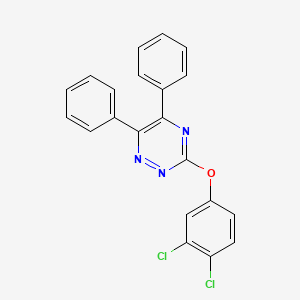
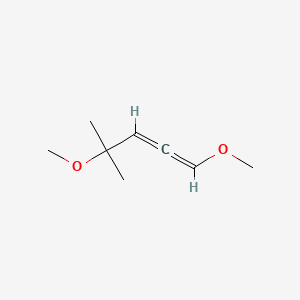
![9,9-Dimethylbicyclo[3.3.1]nonane](/img/structure/B14436375.png)
